![molecular formula C8H11NO2 B1198617 4-Deoxypyridoxine CAS No. 61-67-6](/img/structure/B1198617.png)
4-Deoxypyridoxine
Overview
Description
4-Deoxypyridoxine is a compound with the empirical formula C8H11NO2 . It is a derivative of vitamin B6 (pyridoxine) and serves as a strong antagonist of vitamin B6. This molecule has been studied for its potential clinical applications, including cancer therapy and immunosuppression .
Molecular Structure Analysis
The molecular structure of 4-Deoxypyridoxine consists of a pyridine ring with a hydroxyl group replaced by a hydrogen atom. The compound’s chemical name reflects this structural alteration. The hydrochloride salt form is commonly used in research and analytical applications .
Physical And Chemical Properties Analysis
- Melting Point : 4-Deoxypyridoxine hydrochloride exhibits a melting point of approximately 263-265°C .
Scientific Research Applications
Inhibition of Chronic Inflammation : 4-Deoxypyridoxine inhibits chronic granuloma formation and decreases the size and weight of granuloma, showing significant anti-inflammatory effects (Fridas et al., 1994).
Impact on Collagen Cross-Linking : It affects the cross-linking of collagen in developing chick embryos, indicating a role in developmental biology and tissue engineering (Bird & Levene, 1983).
GABA Metabolism in Rat Brain : Dietary deficiency or administration of 4-Deoxypyridoxine leads to changes in gamma-aminobutyric acid (GABA) metabolism in rat brains (Bayoumi, Kirwan, & Smith, 1972).
Selective Antitumor Effects : Demonstrated varying effects on tumor growth in different dietary conditions, suggesting potential in cancer research (Mihich & Nichol, 1965).
Metabolism in Humans and Rats : Studied for its rapid excretion and metabolites in both humans and rats, contributing to understanding of drug metabolism and pharmacokinetics (Coburn & Mahuren, 1976).
Role in Intestinal Microflora Metabolism : Investigated for its role in the metabolism of vitamin B-6 in germfree animals, providing insights into gut microbiota and nutrient metabolism (Coburn et al., 1989).
Effects on Skin Disorders and Tumor Resistance : Linked to increased ground substance viscosity, which could explain increased resistance to tumors and the occurrence of skin disorders (Stone, 1989).
Haematological Changes in Fish : Caused significant haematological changes in fish, indicating its impact on aquatic animal health (Agrawal & Mahajan, 1983).
Inhibition of Mitogenic Factors : Shown to inhibit the action of certain mitogenic factors in human lymphocytes, suggesting potential in immunological research (Scountzou et al., 1989).
Effects on Vitamin B6 Metabolism : Studied for its influence on pyridoxal phosphate concentrations and aspects of vitamin B6 metabolism in rats (Coburn et al., 1981).
Pyridoxine Deficiency and Immune Responses : Explored the effects of pyridoxine deficiency on immune responses, highlighting the importance of vitamin B6 in immunological functions (Trakatellis et al., 1992).
Safety And Hazards
properties
IUPAC Name |
5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWAYISKWGDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-51-6 (hydrochloride) | |
Record name | 4-Deoxypyridoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209849 | |
Record name | 4-Deoxypyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxypyridoxine | |
CAS RN |
61-67-6 | |
Record name | Deoxypyridoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Deoxypyridoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxypyridoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESOXYPYRIDOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.